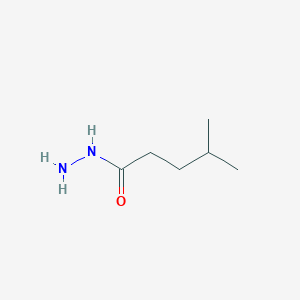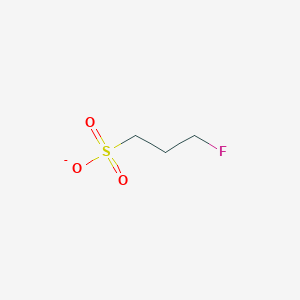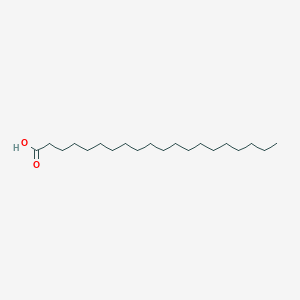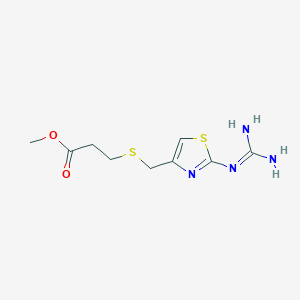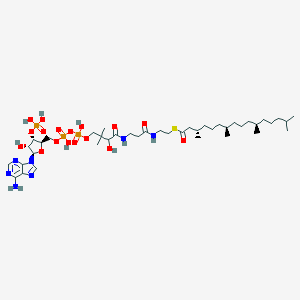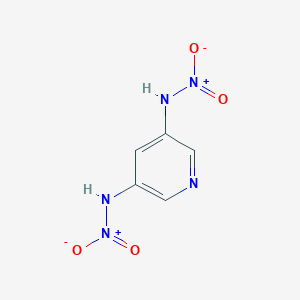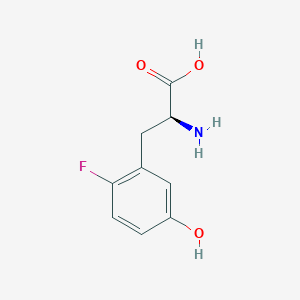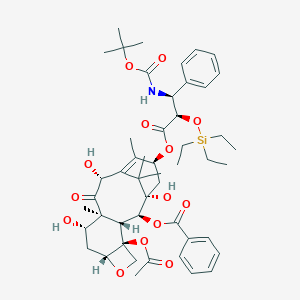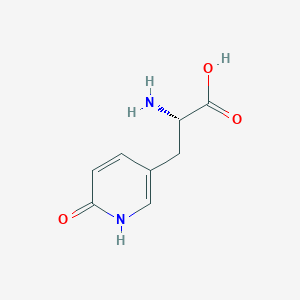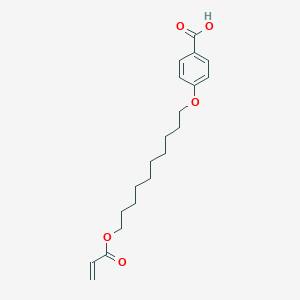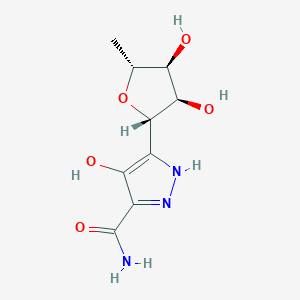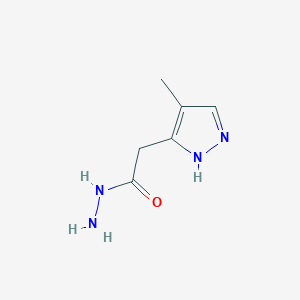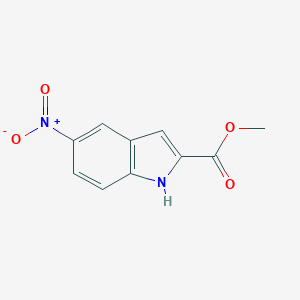
5-硝基-1H-吲哚-2-羧酸甲酯
描述
Methyl 5-nitro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by a nitro group at the 5-position and a carboxylate ester group at the 2-position of the indole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
科学研究应用
Methyl 5-nitro-1H-indole-2-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Methyl 5-nitro-1H-indole-2-carboxylate, like other indole derivatives, is known to interact with a variety of biological targets. Indole derivatives are found in many important synthetic drug molecules and play a significant role in cell biology . They are used in the biosynthesis of inhibitors of protein kinases , which are key regulators of cell function.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can lead to a variety of biological responses. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, they are used in the synthesis of inhibitors of protein kinases , which play a crucial role in signal transduction pathways. Additionally, they are involved in cross dehydrogenative coupling reactions , which are important in the formation of carbon-carbon bonds in organic synthesis.
Result of Action
The result of the action of Methyl 5-nitro-1H-indole-2-carboxylate can vary depending on the specific biological target and pathway involved. For example, when used as an inhibitor of protein kinases, it could potentially regulate cell function . When used in cross dehydrogenative coupling reactions, it could facilitate the formation of carbon-carbon bonds .
生化分析
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-nitro-1H-indole-2-carboxylate typically involves the nitration of methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation. The nitration is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid. The dehydrogenation step is performed using manganese dioxide in toluene, yielding the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity Methyl 5-nitro-1H-indole-2-carboxylate.
Types of Reactions:
Oxidation: The nitro group in Methyl 5-nitro-1H-indole-2-carboxylate can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in toluene.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products:
Reduction: Amino derivatives of the indole compound.
Substitution: Halogenated or sulfonylated indole derivatives.
相似化合物的比较
- Methyl 6-nitro-1H-indole-2-carboxylate
- Methyl 5-amino-1H-indole-2-carboxylate
- Methyl 5-bromo-1H-indole-2-carboxylate
Comparison: Methyl 5-nitro-1H-indole-2-carboxylate is unique due to the presence of the nitro group at the 5-position, which imparts distinct chemical reactivity and biological properties. Compared to its amino and bromo analogs, the nitro derivative exhibits different reactivity patterns in reduction and substitution reactions. The nitro group also influences the compound’s electronic properties, making it suitable for specific applications in medicinal chemistry and material science .
属性
IUPAC Name |
methyl 5-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)9-5-6-4-7(12(14)15)2-3-8(6)11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZVWKVAXNDAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476195 | |
| Record name | METHYL 5-NITRO-1H-INDOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157649-56-4 | |
| Record name | METHYL 5-NITRO-1H-INDOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


